molecular formula C8H15NO B13621707 (6-Oxaspiro[3.4]octan-5-YL)methanamine

(6-Oxaspiro[3.4]octan-5-YL)methanamine

Katalognummer: B13621707
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: IDTLGNUDMDJRHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{6-oxaspiro[34]octan-5-yl}methanamine is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage, where two rings are connected through a single atom, in this case, an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {6-oxaspiro[3.4]octan-5-yl}methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with a methanamine group can be achieved through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of {6-oxaspiro[3.4]octan-5-yl}methanamine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

{6-oxaspiro[3.4]octan-5-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

{6-oxaspiro[3.4]octan-5-yl}methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of {6-oxaspiro[3.4]octan-5-yl}methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {5-oxaspiro[3.4]octan-6-yl}methanamine hydrochloride
  • {6-oxaspiro[3.4]octan-2-yl}methanamine
  • {6-oxaspiro[3.4]octan-7-yl}methanamine hydrochloride

Uniqueness

{6-oxaspiro[3.4]octan-5-yl}methanamine is unique due to its specific spirocyclic structure and the position of the methanamine group. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

6-oxaspiro[3.4]octan-5-ylmethanamine

InChI

InChI=1S/C8H15NO/c9-6-7-8(2-1-3-8)4-5-10-7/h7H,1-6,9H2

InChI-Schlüssel

IDTLGNUDMDJRHU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CCOC2CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.